3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal, also known as 2-chloro-4-fluorocinnamaldehyde, is an organic compound characterized by its unique structure that includes both chlorine and fluorine substituents on the aromatic rings. With a molecular formula of C₉H₆ClFO and a molecular weight of approximately 184.59 g/mol, this compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the aldehyde functional group contributes to its reactivity and biological activity.
Common reagents used in these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions.
Research indicates that 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal exhibits notable biological activity. The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity, suggesting potential applications in drug development . Its unique combination of chlorine and fluorine atoms may enhance its reactivity and specificity towards certain biological targets.
The synthesis of 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal can be achieved through several methodologies:
3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal has potential applications in various domains:
Studies on the interactions of 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal with biological macromolecules have shown that it can effectively bind to specific proteins, potentially leading to changes in their function. These interactions are crucial for understanding its mechanism of action and evaluating its therapeutic potential. Further research is needed to elucidate the full range of interactions and their implications for biological systems .
3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Chlorocinnamaldehyde | Lacks fluorine substituent | May exhibit different reactivity profiles |
| 4-Fluorocinnamaldehyde | Lacks chlorine substituent | Different biological activities due to substitution |
| 2-Chloro-4-nitrocinnamaldehyde | Contains a nitro group | Potentially different electronic properties |
These comparisons highlight the unique combination of chlorine and fluorine in 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal, which contributes to its distinct chemical and biological properties, setting it apart from other cinnamaldehyde derivatives .
The compound 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal follows systematic International Union of Pure and Applied Chemistry nomenclature rules for organic compounds containing multiple functional groups and substituents [1] [2]. The International Union of Pure and Applied Chemistry name specifically designates this compound as (E)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enal, indicating the E-configuration stereochemistry at the carbon-carbon double bond [2] [18]. The systematic naming process begins with identification of the longest carbon chain containing the highest priority functional group, which in this case is the aldehyde group (-CHO) [9] [10]. The aldehyde functional group takes precedence in nomenclature hierarchy, requiring the suffix "-al" and automatic assignment of position 1 to the carbonyl carbon [10] [32].
The prop-2-enal portion of the name indicates a three-carbon chain with an aldehyde group at position 1 and a double bond beginning at position 2 [1] [2]. The E-designation follows Cahn-Ingold-Prelog priority rules, where the two highest priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane [18] [19]. This stereochemical specification is critical for distinguishing between geometric isomers that may exhibit different physical and chemical properties [18] [19].
Several alternative naming systems exist for this compound, reflecting different approaches to systematic nomenclature [2] [3]. The compound is also known as (E)-3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)PROPENAL, E-2-(4-fluorophenyl)-3-(2-chlorophenyl)-propenal, and (E)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)acrylaldehyde [2] [3]. These alternative names maintain the same structural information while employing different organizational approaches to substituent naming [2] [3].
The acrylaldehyde designation reflects the compound's relationship to acrolein (prop-2-enal), with aromatic substituents replacing hydrogen atoms [3] [28]. This naming convention emphasizes the α,β-unsaturated aldehyde character of the molecule [28] [38]. The propenal terminology directly indicates the three-carbon chain with terminal aldehyde functionality and internal double bond [1] [2].
The compound possesses the Chemical Abstracts Service registry number 112704-51-5, which serves as a unique identifier in chemical databases and literature [2] [3]. PubChem database entries include compound identification numbers 49817780 for the E-isomer and 53447326 for entries with unspecified stereochemistry [1] [6]. The European Community number 410-980-5 provides identification within European chemical regulations [2].
Additional database identifiers include the DSSTox Substance Identification DTXSID70703430 and various supplier-specific codes [2]. These multiple identification systems ensure unambiguous compound identification across different chemical information systems and regulatory frameworks [2] [3].
The molecular formula C15H10ClFO indicates fifteen carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom [1] [2]. The molecular weight of 260.69 grams per mole reflects the cumulative atomic masses of all constituent atoms [1] [2] [3]. This molecular weight places the compound in the category of medium-sized organic molecules suitable for various synthetic and analytical applications [1] [2].
The exact mass calculation yields 260.04000 atomic mass units, providing precise mass spectrometric identification capabilities [3]. The molecular formula represents a relatively complex aromatic system with multiple substituents and functional groups [1] [2].
The simplified molecular-input line-entry system representation C1=CC=C(C(=C1)/C=C(/C=O)\C2=CC=C(C=C2)F)Cl provides a linear notation of the molecular structure [1] [2]. The International Chemical Identifier InChI=1S/C15H10ClFO/c16-15-4-2-1-3-12(15)9-13(10-18)11-5-7-14(17)8-6-11/h1-10H/b13-9- offers a standardized structural representation [2] [19].
The International Chemical Identifier Key MTSHNPMLJVYGFR-LCYFTJDESA-N serves as a fixed-length identifier derived from the full International Chemical Identifier string [2] [19]. These structural identifiers enable precise database searching and structure-based chemical informatics applications [2] [19].
The compound belongs to the aldehyde functional group family, characterized by the carbonyl group (C=O) bonded to at least one hydrogen atom [9] [10] [11]. Aldehydes represent a fundamental class of organic compounds with distinctive chemical reactivity patterns [9] [10]. The aldehyde functional group imparts characteristic spectroscopic properties, including infrared absorption near 1700 cm⁻¹ and nuclear magnetic resonance chemical shifts around 9.5-10 ppm for the aldehydic hydrogen [9] [16].
The α,β-unsaturated aldehyde classification further specifies the compound's structure, indicating conjugation between the carbonyl group and an adjacent carbon-carbon double bond [28] [38]. This structural arrangement creates extended π-electron delocalization, affecting both chemical reactivity and physical properties [28] [38]. α,β-Unsaturated aldehydes participate in distinctive chemical reactions, including Michael additions and Diels-Alder cycloadditions [28].
The compound contains two aromatic benzene rings, placing it in the category of aromatic compounds that follow Hückel's rule for aromaticity [37] [25]. Aromatic compounds exhibit characteristic stability due to π-electron delocalization within the ring systems [37]. The presence of multiple aromatic rings classifies this compound as a polyaromatic system, though the rings are not fused but rather connected through the central propenal chain [25] [37].
The aromatic aldehyde subcategory specifically describes compounds containing both aromatic ring systems and aldehyde functional groups [13] [25]. Aromatic aldehydes exhibit distinctive properties compared to aliphatic aldehydes, including enhanced stability and modified reactivity patterns [13] [25]. The electronic effects of aromatic substituents influence both the aldehydic reactivity and overall molecular behavior [13] [25].
This compound belongs to the cinnamaldehyde derivative family, which comprises organic aromatic compounds containing a cinnamaldehyde moiety consisting of a benzene ring and an aldehyde group forming 3-phenylprop-2-enal structures [12] [34]. Cinnamaldehyde derivatives represent an important class of compounds in organic synthesis and pharmaceutical applications [12] [28]. The basic cinnamaldehyde structure C9H8O serves as the parent framework for numerous substituted derivatives [21] [38].
The substituted cinnamaldehyde classification acknowledges the presence of additional aromatic rings and halogen substituents beyond the basic cinnamaldehyde structure [28] [38]. These modifications significantly alter the physical, chemical, and biological properties compared to the parent cinnamaldehyde compound [28]. The dual aromatic substitution pattern creates a complex electronic environment affecting molecular reactivity [28].
The presence of both chlorine and fluorine substituents places this compound in the halogenated aromatic compound category [14] [26]. Halogenated aromatics represent an important class of organic compounds with applications in pharmaceuticals, agrochemicals, and materials science [14]. The electronic effects of halogen substituents significantly influence aromatic ring reactivity and substitution patterns [14] [33].
The specific substitution pattern with chlorine in the ortho position of one ring and fluorine in the para position of the other ring creates distinct electronic and steric environments [33]. Halogen substituents act as electron-withdrawing groups, affecting both nucleophilic and electrophilic aromatic substitution reactions [33]. The combination of different halogens provides opportunities for selective chemical transformations [14].
According to established chemical taxonomy systems, this compound belongs to the kingdom of organic compounds, defined as chemical compounds containing carbon-hydrogen or carbon-carbon bonds [36] [29]. Organic compounds represent the vast majority of known chemical substances and form the basis of all biological systems [36]. The superclass designation of phenylpropanoids and polyketides reflects the compound's biosynthetic origins and structural characteristics [12] [34].
Phenylpropanoids constitute a large family of natural products derived from the amino acid phenylalanine through the shikimate pathway [38]. The polyketide aspect acknowledges the compound's relationship to metabolic pathways involving carbon-carbon bond formation [12]. This classification system provides a systematic approach to organizing the vast diversity of organic chemical structures [29] [36].
The primary class designation of cinnamaldehydes specifically identifies compounds containing the characteristic cinnamaldehyde structural motif [12] [34]. Cinnamaldehydes represent a well-defined chemical class with shared structural features and reactivity patterns [12] [28]. The class encompasses both natural products and synthetic derivatives with various substitution patterns [28] [34].
The subclass classification may include designations such as substituted cinnamaldehydes or halogenated phenylpropenals, depending on the specific classification system employed [28]. These subclass designations provide increasingly specific structural and functional categorizations [25] [29]. The hierarchical approach enables systematic organization of related compounds with similar properties and applications [29].
| Property Category | Specific Property | Value | Reference Source |
|---|---|---|---|
| Nomenclature | International Union of Pure and Applied Chemistry Name | (E)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enal | [1] [2] |
| Chemical Abstracts Service Number | 112704-51-5 | [2] [3] | |
| PubChem Compound Identification | 49817780 (E-isomer) | [2] [19] | |
| European Community Number | 410-980-5 | [2] | |
| Molecular Structure | Molecular Formula | C15H10ClFO | [1] [2] |
| Molecular Weight | 260.69 g/mol | [1] [2] [3] | |
| Exact Mass | 260.04000 amu | [3] | |
| International Chemical Identifier Key | MTSHNPMLJVYGFR-LCYFTJDESA-N | [2] [19] | |
| Chemical Classification | Primary Functional Group | Aldehyde | [9] [10] |
| Structural Class | α,β-Unsaturated aldehyde | [28] [38] | |
| Aromatic Classification | Polyaromatic compound | [25] [37] | |
| Derivative Family | Cinnamaldehyde derivative | [12] [34] | |
| Substituent Classification | Halogenated aromatic compound | [14] [26] | |
| Stereochemistry | Geometric Isomerism | E-configuration | [2] [18] |
| Double Bond Geometry | Trans arrangement | [18] [19] | |
| Taxonomy | Kingdom | Organic compounds | [36] [29] |
| Superclass | Phenylpropanoids and polyketides | [12] [34] | |
| Class | Cinnamaldehydes | [12] [34] | |
| Functional Group Family | Aromatic aldehydes | [13] [25] |
3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal is an organic compound with the molecular formula C₁₅H₁₀ClFO and a molecular weight of 260.69 g/mol [1] [2]. The compound is registered under CAS number 112704-51-5 and has the IUPAC name (E)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enal [1] [2]. The structure features a prop-2-enal backbone (an α,β-unsaturated aldehyde) with substituent aromatic rings containing chlorine and fluorine atoms in specific positions.
The molecular structure can be represented by the SMILES notation C1=CC=C(C(=C1)C=C(C=O)C2=CC=C(C=C2)F)Cl, and the InChI string InChI=1S/C15H10ClFO/c16-15-4-2-1-3-12(15)9-13(10-18)11-5-7-14(17)8-6-11/h1-10H/b13-9- [1]. The compound exhibits an exact mass of 260.04000 Da with a polar surface area of 17.07000 Ų and a calculated LogP value of 4.21860, indicating relatively high lipophilicity [2].
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₀ClFO |
| Molecular Weight (g/mol) | 260.69 |
| CAS Number | 112704-51-5 |
| IUPAC Name | (E)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enal |
| InChI Key | MTSHNPMLJVYGFR-LCYFTJDESA-N |
| Exact Mass | 260.04000 |
| PSA (Polar Surface Area) | 17.07000 |
| LogP | 4.21860 |
The compound adopts an E (trans) configuration across the central carbon-carbon double bond, as evidenced by spectroscopic analysis and structural studies of related compounds [3] [4]. This stereochemical arrangement positions the 2-chlorophenyl and aldehyde groups on opposite sides of the C=C double bond, which is the thermodynamically more stable configuration for such α,β-unsaturated aldehyde systems.
The electronic structure is characterized by an extended conjugated π-system spanning from the 2-chlorophenyl ring through the C=C double bond to the carbonyl group of the aldehyde. This conjugation significantly influences the molecular geometry and electronic properties, contributing to the compound's spectroscopic characteristics and chemical reactivity.
Based on structural analysis of closely related compounds with similar substitution patterns, several key geometric parameters can be inferred for 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal. The C=C double bond length is expected to be in the range of 1.33-1.34 Å, typical for conjugated alkenes in α,β-unsaturated carbonyl systems [3] [4]. The carbonyl C=O bond length should be approximately 1.21-1.23 Å, consistent with aldehyde functional groups.
The molecular geometry exhibits varying degrees of planarity depending on the specific conformational arrangement. Studies on related fluorophenyl-substituted prop-2-enal derivatives show that the dihedral angle between the aromatic rings can range from 6.80° to 89.8° [3] [5] [4]. For compounds with similar substitution patterns, the root mean square (RMS) deviation for non-hydrogen atoms ranges from 0.002 to 0.069 Å, indicating molecules that are roughly planar to slightly twisted [3] [4].
| Structural Parameter | Typical Range | Description |
|---|---|---|
| C=C bond length (Å) | 1.33-1.34 | Conjugated double bond |
| C=O bond length (Å) | 1.21-1.23 | Aldehyde carbonyl |
| Dihedral angle between rings (°) | 6.8-89.8 | Dependent on substituent effects |
| RMS deviation (Å) | 0.002-0.069 | Molecular planarity measure |
The presence of the chlorine atom at the ortho position of one phenyl ring and the fluorine atom at the para position of the other phenyl ring significantly influences the overall molecular conformation. The ortho-chloro substitution introduces steric hindrance that can cause rotation about the C-C single bond connecting the phenyl ring to the prop-2-enal backbone, potentially disrupting the overall planarity of the molecule [6] .
Computational studies on similar halogen-substituted α,β-unsaturated aldehydes suggest that the electron-withdrawing effects of both chlorine and fluorine atoms enhance the electrophilic character of the β-carbon in the conjugated system. The fluorine substitution at the para position of the 4-fluorophenyl ring provides electronic stabilization through resonance effects while maintaining relatively minimal steric interference [3] [4].
The molecular structure exhibits limited conformational flexibility due to the rigid nature of the aromatic rings and the planar constraint imposed by the conjugated π-system. The primary source of conformational variation arises from rotation about the C-C single bonds connecting the aromatic rings to the central prop-2-enal unit.
The E configuration about the C=C double bond is thermodynamically favored due to reduced steric interactions between the bulky aromatic substituents. This configuration allows for optimal orbital overlap in the conjugated system while minimizing unfavorable steric contacts between the 2-chlorophenyl ring and the aldehyde group [3] [4].